molecular formula C15H19N3O3 B6247691 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide CAS No. 2408964-19-0

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide

Cat. No. B6247691
CAS RN: 2408964-19-0
M. Wt: 289.3
InChI Key:
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Description

9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide (abbreviated as BODC) is a cyclic amide compound that has been used in various scientific research applications. BODC is a synthetic, non-toxic compound that is used as a model compound to study the structure-activity relationships of cyclic amides and their derivatives. BODC has a unique structure that has been studied in detail and has been found to be useful for a variety of scientific research applications.

Mechanism of Action

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide is thought to act as an inhibitor of both COX-2 and GST. It is believed that 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide binds to the active site of both enzymes, blocking the binding of their respective substrates. This prevents the enzymes from catalyzing their respective reactions, thus inhibiting their activity.
Biochemical and Physiological Effects
9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide has been found to be non-toxic and has no known adverse effects on biochemical or physiological systems. It has been found to be non-mutagenic and non-carcinogenic. 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide has also been found to be non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide has several advantages for use in laboratory experiments. It is a non-toxic compound that is easy to synthesize and is not sensitive to reaction conditions. 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide is also a model compound that is useful for studying the structure-activity relationships of cyclic amides and their derivatives.
The main limitation of 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide is that it is not a drug, and therefore cannot be used to treat any diseases or disorders. It is also not useful for studying the pharmacological effects of amide-containing compounds.

Future Directions

Future research on 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide could focus on its use as an inhibitor of other enzymes or proteins. It could also be used to study the structure-activity relationships of other amide-containing compounds. Additionally, 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide could be used to study the effects of amide-containing compounds on biochemical and physiological systems. Finally, 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide could be used to study the effects of amide-containing compounds on drug metabolism and pharmacokinetics.

Synthesis Methods

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide can be synthesized from 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylic acid (abbreviated as ODC) and benzyl bromide. ODC is first reacted with benzyl bromide in a reaction known as an amide coupling reaction. This reaction produces 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide in high yields, with the reaction typically being carried out in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature and is not very sensitive to reaction conditions.

Scientific Research Applications

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide has been used in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationships of cyclic amides and their derivatives. 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide has also been used as a model compound to study the structure-activity relationships of amide-containing compounds. 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide has also been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide has also been studied as an inhibitor of the enzyme glutathione S-transferase (GST).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide' involves the formation of the spirocyclic ring system through a cyclization reaction. The benzyl group and carboxamide functional group are introduced through appropriate functionalization reactions. The oxo and oxa functionalities are introduced through oxidation and etherification reactions, respectively.", "Starting Materials": [ "2,5-dimethoxyaniline", "benzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic anhydride", "acetic acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxybenzaldehyde by reacting 2,5-dimethoxyaniline with benzaldehyde in the presence of acetic anhydride and acetic acid.", "Step 2: Synthesis of ethyl 2,5-dimethoxyphenylacetoacetate by reacting 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Reduction of ethyl 2,5-dimethoxyphenylacetoacetate to ethyl 2,5-dimethoxyphenylacetate using sodium borohydride.", "Step 4: Synthesis of 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylic acid by reacting ethyl 2,5-dimethoxyphenylacetate with sodium nitrite and sodium hydroxide, followed by acidification with hydrochloric acid.", "Step 5: Synthesis of 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide by reacting 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylic acid with sodium bicarbonate and acetic anhydride in ethanol." ] }

CAS RN

2408964-19-0

Product Name

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide

Molecular Formula

C15H19N3O3

Molecular Weight

289.3

Purity

95

Origin of Product

United States

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